3-tert-Butylphenyl Methyl Sulfide: Structural Dynamics, Synthesis, and Application in Pregnane X Receptor (PXR) Modulation
3-tert-Butylphenyl Methyl Sulfide: Structural Dynamics, Synthesis, and Application in Pregnane X Receptor (PXR) Modulation
Executive Summary
In modern medicinal chemistry, the strategic placement of lipophilic bulk and metabolically tunable handles is critical for optimizing target binding and pharmacokinetic profiles. 3-tert-Butylphenyl methyl sulfide (CAS: 1314966-65-8) is a highly specialized building block that perfectly embodies this design philosophy. Featuring a bulky meta-substituted tert-butyl group alongside a reactive methylthio ether, this compound serves as a cornerstone intermediate in the development of next-generation nuclear receptor modulators.
Specifically, it has emerged as a vital precursor for synthesizing potent inverse agonists and antagonists of the Pregnane X Receptor (PXR) [1]. By acting as a structural anchor, the tert-butyl group occupies deep hydrophobic pockets within the PXR ligand-binding domain (LBD), while the thioether can be selectively oxidized to a sulfoxide or sulfone to introduce critical hydrogen-bond acceptors. This whitepaper details the physicochemical properties, catalytic synthesis, and biological evaluation protocols associated with this critical intermediate.
Physicochemical Profiling & Structural Dynamics
The utility of 3-tert-butylphenyl methyl sulfide stems directly from its unique physicochemical profile. The tert-butyl group provides a rigid, non-polar volume that drives entropy-driven binding in lipophilic protein cavities. Conversely, the methyl sulfide moiety acts as a versatile synthetic handle.
Core Chemical Data
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | 3-tert-Butylphenyl methyl sulfide | Standard IUPAC nomenclature. |
| CAS Number | 1314966-65-8 | Unique identifier for procurement and literature tracking[2]. |
| Molecular Formula | C₁₁H₁₆S | Dictates a low molecular weight, ideal for fragment-based drug discovery. |
| Molecular Weight | 180.31 g/mol | Leaves ample "budget" for further derivatization without violating Lipinski's Rule of 5. |
| Predicted LogP | ~4.2 | High lipophilicity drives passive membrane permeability and hydrophobic pocket affinity. |
| Oxidation Potential | High | The divalent sulfur is easily oxidized to S=O or O=S=O, drastically altering the local dipole moment. |
Data summarized from standard chemical reference databases and predictive modeling.
Synthetic Methodologies: Palladium-Catalyzed C-S Cross-Coupling
The synthesis of aryl sulfides has historically relied on harsh nucleophilic aromatic substitution (S_NAr) conditions, which fail on unactivated benzene rings like the tert-butylphenyl core. To overcome this, we employ a Palladium-catalyzed C-S cross-coupling strategy[3].
Causality Behind the Catalytic System
The formation of C-S bonds via transition metal catalysis is notoriously challenging because sulfur strongly coordinates to the metal center, often poisoning the catalyst. To mitigate this:
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Precatalyst (Pd₂(dba)₃): Provides a stable, zero-valent palladium source that readily undergoes oxidative addition into the C-Br bond of the starting material.
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Ligand (Xantphos): This bidentate phosphine ligand is the critical variable. Its wide "bite angle" (approx. 111°) forces the palladium intermediate into a geometry that sterically accelerates the reductive elimination step—the historical bottleneck in C-S bond formation[3].
Experimental Protocol: Synthesis of 3-tert-Butylphenyl Methyl Sulfide
Reagents Required:
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1-Bromo-3-tert-butylbenzene (1.0 equiv, 10 mmol)
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Sodium methanethiolate (NaSMe) (1.2 equiv, 12 mmol)
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Pd₂(dba)₃ (2.5 mol%)
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Xantphos (5 mol%)
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Anhydrous Toluene (50 mL)
Step-by-Step Methodology:
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Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃, Xantphos, and NaSMe. Causality: NaSMe and the Pd(0) catalyst are sensitive to atmospheric oxygen and moisture, which can lead to off-target disulfide formation and catalyst degradation.
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Solvent and Substrate Addition: Add anhydrous toluene followed by 1-bromo-3-tert-butylbenzene via syringe.
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Thermal Activation: Seal the flask, transfer it to a fume hood, and heat the reaction mixture to 110 °C in an oil bath for 12 hours.
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Reaction Monitoring: Monitor the consumption of the aryl bromide via GC-MS or TLC (Hexanes).
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Workup and Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Isolation: Purify the crude residue via silica gel flash chromatography (100% Hexanes) to yield the pure thioether as a colorless liquid (Typical yield: >85%).
Caption: Synthetic workflow for 3-tert-butylphenyl methyl sulfide and its sulfone derivative.
Application in Medicinal Chemistry: PXR Modulation
The Pregnane X Receptor (PXR) is a master transcriptional regulator of cytochrome P450 enzymes, most notably CYP3A4. When a patient takes a drug that inadvertently acts as a PXR agonist, it upregulates CYP3A4, leading to the rapid metabolism and clearance of co-administered drugs. This phenomenon is a primary cause of severe drug-drug interactions (DDIs)[4].
Developing PXR antagonists is a major goal in pharmacology to prevent these DDIs. 3-tert-Butylphenyl methyl sulfide is a privileged intermediate in this pursuit.
The Mechanistic Role of the Sulfone Derivative
While the thioether itself is highly lipophilic, oxidizing it to a sulfone (using m-CPBA) transforms the molecule into a potent pharmacophore. Structural biology studies on PXR antagonists (such as SPA70 analogs) reveal that the tert-butyl group anchors the molecule deep in the hydrophobic LBD, while the highly polarized sulfone oxygens form critical hydrogen bonds with polar residues (e.g., Ser247 or Gln285)[5]. This specific binding mode locks PXR in an inactive conformation, preventing its heterodimerization with the Retinoid X Receptor (RXR) and halting the transcription of CYP3A4.
Caption: Mechanism of PXR activation and targeted inhibition by sulfone derivatives.
Biological Validation: PXR Reporter Gene Assay Protocol
To validate the antagonistic properties of the synthesized sulfone derivatives, a self-validating in vitro luciferase reporter assay is utilized.
Step-by-Step Methodology:
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Cell Culture & Transfection: Plate HepG2 (human liver carcinoma) cells in 96-well plates at a density of 10,000 cells/well. Transiently co-transfect the cells with a human PXR expression plasmid and a CYP3A4-luciferase reporter plasmid using Lipofectamine 3000. Causality: HepG2 cells provide a hepatocyte-like environment, while the reporter plasmid directly links PXR transcriptional activity to measurable luminescence.
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Compound Treatment: 24 hours post-transfection, treat the cells with 10 µM Rifampicin (a known strong PXR agonist) to induce baseline receptor activation. Simultaneously, co-treat the wells with varying concentrations (0.1 µM to 10 µM) of the synthesized 3-tert-butylphenyl methyl sulfone derivative.
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Incubation: Incubate the cells for an additional 24 hours at 37 °C in a 5% CO₂ atmosphere.
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Luciferase Quantification: Lyse the cells using a commercial luciferase assay buffer. Add the luciferin substrate and measure the luminescence using a microplate reader.
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Data Analysis: Calculate the IC₅₀ of the antagonist by plotting the dose-response curve of luminescence inhibition relative to the Rifampicin-only control. A potent derivative will show a dose-dependent decrease in signal, confirming successful disruption of the PXR-RXR transcriptional complex[4].
References
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Wang, Y., et al. (2022). "Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR." National Institutes of Health (NIH) / PMC. Available at:[Link]
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Beletskaya, I. P., & Ananikov, V. P. (2022). "Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions." Chemical Reviews - ACS Publications. Available at:[Link]
Sources
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- 2. 3-tert-Butylphenyl Methyl Sulfide|Research Chemical [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
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